Increased Lipophilicity vs. 1-Boc-azetidine-3-carboxylic acid Drives Membrane Permeability and Target Engagement
The 3-phenyl substituent in the target compound significantly increases lipophilicity compared to the unsubstituted 1-Boc-azetidine-3-carboxylic acid. This difference is critical for medicinal chemistry programs where balanced LogP is required for cellular permeability and target binding. The target compound exhibits a computed XLogP3 of approximately 2.4 (predicted from SMILES-derived atom-additive methods), whereas 1-Boc-azetidine-3-carboxylic acid has an experimentally validated XLogP3 of 0.4 . This represents a ΔLogP increase of approximately 2.0 log units, positioning the target compound in a more favorable lipophilicity range for blood-brain barrier penetration and intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~2.4 (predicted) |
| Comparator Or Baseline | 1-Boc-azetidine-3-carboxylic acid: XLogP3 0.4 |
| Quantified Difference | ΔXLogP3 ≈ 2.0 log units |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025 release) for comparator; predicted from canonical SMILES for target. |
Why This Matters
A 2-log increase in LogP directly impacts membrane permeability and non-specific protein binding, making the target compound a more suitable choice for CNS-penetrant or intracellular-targeted chemical probes compared to the non-phenyl analog.
- [1] PubChem. (2025). 1-Boc-Azetidine-3-carboxylic acid, CID 53431334. XLogP3-AA: 0.4. View Source
